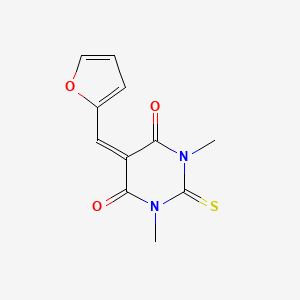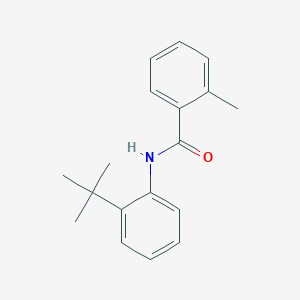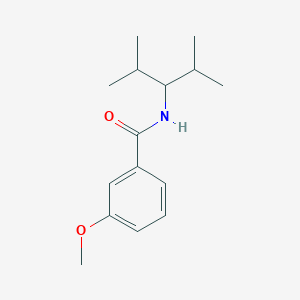![molecular formula C14H11Cl3O2 B5758757 {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5758757.png)
{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 351.16 g/mol.
Scientific Research Applications
{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol has a wide range of potential applications in scientific research. It has been studied for its antifungal, antibacterial, and antitumor properties. The compound has also been investigated for its potential use as a pesticide, herbicide, and insecticide. In addition, {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol has been studied for its potential use in the synthesis of novel compounds with improved biological activity.
Mechanism of Action
The mechanism of action of {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of microorganisms and cancer cells. The compound may also interfere with the normal physiological processes of cells, leading to cell death.
Biochemical and Physiological Effects:
{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol for lab experiments is its high purity and stability. The compound is commercially available and can be easily synthesized in the lab. However, one of the limitations of {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol is its potential toxicity. The compound should be handled with care, and appropriate safety measures should be taken when working with it.
Future Directions
There are several future directions for research on {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol. One potential direction is the investigation of its potential use as a novel antifungal or antibacterial agent. Another direction is the synthesis of novel compounds based on {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol with improved biological activity. In addition, the compound could be studied for its potential use in the treatment of cancer or other diseases. Overall, {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol is a promising compound with a wide range of potential applications in scientific research.
Synthesis Methods
The synthesis of {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 4-chlorobenzyl alcohol in the presence of a catalyst and a solvent. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The synthesis method of {3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol is well-established, and the compound is commercially available.
properties
IUPAC Name |
[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3O2/c15-11-3-1-9(2-4-11)8-19-14-12(16)5-10(7-18)6-13(14)17/h1-6,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPHEBQJSQQKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)CO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide](/img/structure/B5758681.png)


![4-[(methoxyacetyl)amino]benzamide](/img/structure/B5758697.png)
![2-cyano-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B5758710.png)
![2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5758722.png)
![6-(3,4-dimethoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5758727.png)
![N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5758736.png)

![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)

![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)
![5-(4-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5758778.png)
